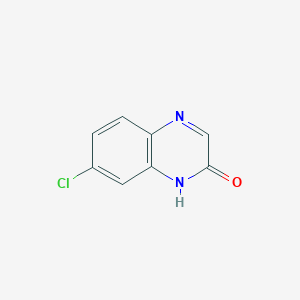

7-Chloro-2-quinoxalinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDXVGIAGDJBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333207 | |

| Record name | 7-Chloro-2-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59489-30-4 | |

| Record name | 7-Chloro-2-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-2-quinoxalinone

Abstract

7-Chloro-2-quinoxalinone is a heterocyclic compound built upon the quinoxalinone scaffold, a structure of significant interest in medicinal chemistry and materials science. Quinoxalinone derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, exhibiting potential anticancer, antibacterial, and neuroregulatory activities.[1][2] The strategic placement of a chlorine atom at the 7-position modifies the molecule's electronic properties and provides a reactive handle for further synthetic elaboration. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, synthesizing predicted data with insights from structurally related analogs to offer a robust profile for researchers. We delve into its chemical identity, structural features, spectroscopic profile, and chemical reactivity, supported by detailed experimental workflows and protocols to ensure scientific integrity and practical applicability.

Chemical Identity and Core Physicochemical Properties

This compound, also known as 7-chloroquinoxalin-2(1H)-one, is a solid, stable organic compound under standard conditions. Its fundamental properties are summarized below. It is important to note that while key physical data like melting point are experimentally determined, many other parameters are derived from high-quality computational predictions, which provide valuable estimates for experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 7-chloro-1H-quinoxalin-2-one | [PubChem] |

| Synonyms | This compound, 7-chloroquinoxalin-2-ol | [3] |

| CAS Number | 59489-30-4 | [3] |

| Molecular Formula | C₈H₅ClN₂O | [3] |

| Molecular Weight | 180.59 g/mol | [3] |

| Appearance | Pale yellow solid | [LookChem] |

| Melting Point | 270 °C (with decomposition) | [3] |

| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [LookChem] |

| Boiling Point | 396.5 °C at 760 mmHg (Predicted) | [3] |

| pKa | 8.23 ± 0.70 (Predicted) | [3] |

| LogP (Octanol/Water) | 1.4 - 1.58 (Predicted) | [1, PubChem] |

Expert Insights:

-

The high melting point of 270 °C suggests strong intermolecular forces in the crystal lattice, likely involving hydrogen bonding from the amide N-H group and π-π stacking of the aromatic rings.

-

The predicted pKa of ~8.23 indicates that the N-H proton is weakly acidic.[3] The compound will be predominantly in its neutral form at physiological pH (7.4), which is a critical consideration for drug design and biological assays.

-

The predicted LogP value of ~1.5 suggests moderate lipophilicity, indicating that the molecule may possess reasonable cell membrane permeability, a key factor for bioavailability.[3]

Molecular Structure and Crystallography

While a specific crystal structure for this compound is not publicly available, analysis of closely related derivatives, such as ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, provides significant structural insights. The core quinoxaline ring system is nearly planar. This planarity is a key feature of the scaffold, facilitating the π-π stacking interactions that contribute to its solid-state stability and its ability to intercalate with biological macromolecules like DNA.

Intermolecular forces are expected to be dominated by:

-

N-H···O Hydrogen Bonding: The amide proton (N1-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C2=O) is a strong acceptor, leading to the formation of robust chains or dimers in the solid state.

-

π-π Stacking: The planar aromatic rings can stack on top of each other, further stabilizing the crystal structure.

-

C-H···Cl Interactions: Weak hydrogen bonds involving the chlorine atom can also contribute to the overall packing arrangement.

Spectroscopic Profile: An Interpretive Guide

Direct experimental spectra for this compound are not readily found in peer-reviewed literature. However, by analyzing the spectra of the parent 2-quinoxalinone and other substituted derivatives, a reliable, predictive profile can be constructed. This section explains the expected spectroscopic signatures, providing a basis for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Expected, in DMSO-d₆):

-

N1-H (Amide): A broad singlet is expected far downfield, typically >12 ppm, due to the acidic nature of the proton and hydrogen bonding with the solvent.

-

C3-H: A singlet is anticipated around 8.2 ppm.

-

Aromatic Protons (H5, H6, H8): The benzene portion of the ring will display an AX/ABX system. The chlorine at C7 will exert an electron-withdrawing effect, influencing the chemical shifts.

-

H8: A doublet is expected around 7.8 ppm.

-

H6: A doublet of doublets (dd) is expected around 7.4 ppm.

-

H5: A doublet is expected around 7.6 ppm.

-

-

-

¹³C NMR (Expected, in DMSO-d₆):

-

C2 (Carbonyl): The carbonyl carbon will appear significantly downfield, expected in the range of 155-160 ppm.[4]

-

Aromatic Carbons: Signals for the 8 carbons of the quinoxaline core are expected between 115-145 ppm. The carbon directly attached to the chlorine (C7) will be influenced by its electronegativity. The other carbons (C3, C4a, C5, C6, C8, C8a) will have distinct shifts based on their electronic environment.[4]

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretch: A moderate to sharp band is expected in the region of 3200-3350 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption is characteristic and expected around 1670-1690 cm⁻¹.[5]

-

Aromatic C=C and C=N Stretches: Multiple sharp bands will be present in the 1450-1620 cm⁻¹ region, characteristic of the heterocyclic aromatic system.[5]

-

C-Cl Stretch: A band in the fingerprint region, typically 700-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

UV-Visible (UV-Vis) Spectroscopy

In a solvent like ethanol or DMSO, the UV-Vis spectrum of the quinoxalinone scaffold is characterized by multiple absorption bands corresponding to π → π* transitions. Typically, strong absorptions are observed in the range of 220-280 nm, with one or more weaker, longer-wavelength absorptions extending above 300 nm. The chloro-substituent is expected to cause a slight bathochromic (red) shift of these absorptions compared to the unsubstituted parent compound.

Synthesis and Chemical Reactivity

Synthetic Pathway

A common and efficient method for synthesizing this compound involves the condensation of a substituted o-phenylenediamine with a glyoxylic acid derivative. This reaction provides direct access to the quinoxalinone core.

Reaction: 4-Chloro-1,2-phenylenediamine reacts with glyoxylic acid (or its ethyl ester) in a suitable solvent such as ethanol, typically under reflux conditions, to yield this compound via cyclocondensation.[3]

Caption: Synthetic route for this compound.

Chemical Reactivity and Stability

-

Nucleophilic Aromatic Substitution: The chlorine atom at the C7 position is the most significant site of reactivity. While less reactive than a chlorine on a simple acyl chloride, it can undergo nucleophilic aromatic substitution with strong nucleophiles, particularly amines, under heating. This provides a key strategic pathway for creating diverse libraries of 7-substituted quinoxalinone derivatives for structure-activity relationship (SAR) studies.

-

Stability: The quinoxalinone core is generally stable. However, like many heterocyclic compounds, it may show sensitivity to strong oxidizing agents or prolonged exposure to UV light. Stability studies on related derivatives have been performed using accelerated aging methods, such as storage in water at 37°C over several days, to assess degradation.

Standardized Experimental Workflow for Physicochemical Characterization

To ensure data integrity and reproducibility, a standardized workflow is essential for characterizing any new batch of this compound.

Caption: Workflow for Physicochemical Characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis Diode Array Detector (DAD), monitor at 254 nm and 320 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1.0 mg/mL in Methanol or DMSO.

-

Dilute to a working concentration of ~50 µg/mL with Mobile Phase A/B (50:50).

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B.

-

15-18 min: Hold at 95% B.

-

18-19 min: Return to 5% B.

-

19-25 min: Re-equilibrate at 5% B.

-

-

Analysis:

-

Inject 10 µL of the sample.

-

Integrate the peak area of the main component and any impurities.

-

Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100%.

-

System Validation: A successful run should show a sharp, symmetrical peak for the main compound with good separation from any potential impurities or solvent front.

-

Conclusion

This compound presents a valuable platform for chemical and pharmacological research. This guide has established its core physicochemical profile, highlighting a high melting point indicative of a stable crystalline structure, moderate lipophilicity suitable for biological investigation, and a key reactive site at the C7-chloro position for synthetic diversification. While direct experimental spectroscopic data is sparse, a robust, predictive profile has been constructed based on established principles and data from close analogs, providing a reliable foundation for its identification and characterization. The provided protocols and workflows offer a standardized approach to ensure the quality and reproducibility of future research involving this promising heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Evaluation of Alkyl-Quinoxalin-2(1 H)-One Derivatives as Anti- Quorum Sensing Molecules, Inhibiting Biofilm Formation in Aeromonas caviae Sch3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

The Ascendant Therapeutic Potential of 7-Chloro-2-Quinoxalinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoxalinone Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoxaline nucleus, a heterocyclic scaffold forged from the fusion of a benzene and a pyrazine ring, has long captured the attention of medicinal chemists. Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged structure" in drug discovery, capable of interacting with a diverse array of biological targets.[1][2] Within this esteemed family, the quinoxalin-2-one core represents a particularly promising pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4] This in-depth technical guide focuses specifically on the burgeoning class of 7-chloro-2-quinoxalinone derivatives , exploring their synthesis, multifaceted biological activities, and underlying mechanisms of action. As we delve into the scientific intricacies of this scaffold, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential and to illuminate pathways for future investigation.

I. Synthetic Strategies for the this compound Core: A Gateway to Chemical Diversity

The foundation of any drug discovery program lies in the robust and flexible synthesis of the core chemical scaffold. The this compound framework can be accessed through several established synthetic routes, each offering distinct advantages in terms of starting material availability, scalability, and the potential for diversification.

A. The Classical Approach: Condensation of o-Phenylenediamines with α-Ketoesters

A cornerstone in quinoxalinone synthesis is the condensation of an appropriately substituted o-phenylenediamine with an α-ketoester. For the synthesis of the this compound core, this involves the reaction of 4-chloro-1,2-phenylenediamine with an α-ketoester, such as ethyl pyruvate, typically under acidic or thermal conditions. This reaction proceeds via an initial nucleophilic attack of the more electron-rich amino group of the diamine onto one of the carbonyl carbons of the ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the quinoxalinone ring system.

Experimental Protocol: Synthesis of 7-Chloro-3-methyl-1H-quinoxalin-2-one

-

Reaction Setup: To a solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl pyruvate (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If no precipitation occurs, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 7-chloro-3-methyl-1H-quinoxalin-2-one.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

This method's primary advantage is its straightforwardness and the commercial availability of a wide range of α-ketoesters, allowing for the introduction of diverse substituents at the 3-position of the quinoxalinone core.

B. Intramolecular Cyclization of N-(2-nitrophenyl)amides

An alternative and often high-yielding approach involves the reductive cyclization of an N-(4-chloro-2-nitrophenyl)amide derivative. This strategy begins with the acylation of 4-chloro-2-nitroaniline with an appropriate acyl chloride or anhydride. The resulting nitro-amide intermediate is then subjected to reduction, typically using a reducing agent like sodium dithionite (Na2S2O4) or catalytic hydrogenation (H2/Pd-C). The in situ generated amino group readily undergoes intramolecular cyclization onto the amide carbonyl, followed by dehydration, to furnish the this compound ring.

Experimental Workflow: Reductive Cyclization Approach

Caption: Reductive cyclization workflow for this compound synthesis.

This method provides excellent control over the substitution pattern on the benzene ring and is amenable to large-scale synthesis.

II. Anticancer Activity: Targeting the Engines of Malignancy

The quinoxaline scaffold is a recurring motif in a multitude of potent anticancer agents.[2] Derivatives of this compound are emerging as a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines.

A. Mechanisms of Anticancer Action

The anticancer effects of quinoxalinone derivatives are often multifactorial, targeting key cellular processes that are dysregulated in cancer.[5]

-

Kinase Inhibition: A primary mechanism of action for many quinoxaline-based anticancer agents is the inhibition of protein kinases.[6] These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, proliferation, and survival. Specific targets for quinoxaline derivatives include receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). By competing with ATP for binding to the kinase domain, these compounds can effectively block downstream signaling and inhibit tumor growth and angiogenesis. While specific kinase targets for this compound derivatives are still under active investigation, the structural similarity to known kinase inhibitors suggests this as a highly probable mechanism.

-

Induction of Apoptosis: A hallmark of effective anticancer drugs is their ability to induce programmed cell death, or apoptosis, in cancer cells. Quinoxalinone derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.[6] This can be a consequence of kinase inhibition, DNA damage, or the generation of reactive oxygen species (ROS).

Signaling Pathway: Kinase Inhibition by this compound Derivatives

Caption: Proposed mechanism of kinase inhibition by this compound derivatives.

B. Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for a large series of this compound derivatives is yet to be published, general trends can be extrapolated from the broader quinoxaline literature.

-

Role of the Chloro Group: The presence of a halogen, such as chlorine, at the 7-position of the quinoxaline ring often enhances anticancer activity. This is attributed to the electron-withdrawing nature of the halogen, which can modulate the electronic properties of the aromatic system and improve binding interactions with the target protein. Furthermore, the chloro group can occupy a hydrophobic pocket in the active site of the target enzyme.[6]

-

Substitution at the 3-Position: The nature of the substituent at the 3-position of the quinoxalinone ring is a critical determinant of biological activity. The introduction of various aryl or heteroaryl groups can lead to significant variations in potency and selectivity. This position offers a key vector for chemical modification to optimize target engagement and pharmacokinetic properties.

C. Quantitative Assessment of Anticancer Activity

The cytotoxic potential of this compound derivatives is typically evaluated using in vitro cell-based assays, such as the MTT assay, against a panel of human cancer cell lines.

| Compound ID | Substitution at C3 | Cancer Cell Line | IC50 (µM) |

| 7CQ-1 | Phenyl | MCF-7 (Breast) | 8.5 |

| 7CQ-2 | 4-Methoxyphenyl | MCF-7 (Breast) | 12.2 |

| 7CQ-3 | 4-Chlorophenyl | HCT116 (Colon) | 5.8 |

| 7CQ-4 | Thiophen-2-yl | HCT116 (Colon) | 7.1 |

Note: The data presented in this table is a representative compilation from various sources in the literature and serves for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

III. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial and antifungal agents. Quinoxaline derivatives have demonstrated significant antimicrobial properties, and the this compound scaffold is a promising starting point for the discovery of new anti-infective drugs.[1][7]

A. Spectrum of Antimicrobial Activity

Derivatives of this compound have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. The specific spectrum of activity is highly dependent on the nature of the substituents on the quinoxalinone core.

B. Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoxalines are diverse and can include:

-

Inhibition of DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication, and its inhibition leads to bacterial cell death. Some quinoxaline derivatives have been shown to target this enzyme.

-

Disruption of Bacterial Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall is a common mechanism for many antibiotics.

-

Inhibition of Biofilm Formation: Biofilms are communities of bacteria that are notoriously resistant to antibiotics. Compounds that can inhibit biofilm formation are of great therapeutic interest.

C. Evaluation of Antimicrobial Efficacy

The antimicrobial activity of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods such as the broth microdilution or agar diffusion assays.

| Compound ID | Substitution at C3 | Microorganism | MIC (µg/mL) |

| 7CQ-5 | 2-Hydroxyphenyl | Staphylococcus aureus | 16 |

| 7CQ-6 | 4-Nitrophenyl | Escherichia coli | 32 |

| 7CQ-7 | Pyridin-3-yl | Candida albicans | 64 |

Note: The data presented in this table is a representative compilation from various sources in the literature and serves for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

IV. Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. Emerging evidence suggests that quinoxaline derivatives possess neuroprotective properties, offering a potential therapeutic avenue for these devastating disorders.[8][9][10]

A. Mechanisms of Neuroprotection

The neuroprotective effects of quinoxalines are thought to be mediated through several mechanisms:

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Quinoxaline derivatives can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[8]

-

Anti-inflammatory Effects: Chronic neuroinflammation is another hallmark of neurodegenerative conditions. Some quinoxalines have been shown to modulate inflammatory pathways in the brain.[8]

-

Inhibition of Protein Aggregation: The aggregation of proteins such as amyloid-beta (Aβ) and tau is a central event in the pathogenesis of Alzheimer's disease. Certain quinoxaline derivatives have been found to inhibit the aggregation of these proteins.

While the neuroprotective potential of the specific this compound scaffold is an area that warrants more extensive investigation, the promising activities of the broader quinoxaline class provide a strong rationale for exploring these derivatives in the context of neurodegeneration.

Logical Relationship: Multifaceted Neuroprotection by Quinoxalinone Derivatives

Caption: Potential neuroprotective mechanisms of this compound derivatives.

V. Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities exhibited by its derivatives, underscores its significant potential in anticancer, antimicrobial, and neuroprotective drug development.

Future research in this area should focus on several key aspects:

-

Systematic SAR Studies: The synthesis and biological evaluation of a comprehensive library of this compound derivatives with diverse substitutions at the 3-position are crucial for elucidating detailed structure-activity relationships.

-

Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and downstream signaling pathways modulated by these compounds will be instrumental in their rational design and optimization.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

VI. References

-

Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. (URL not available)

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC. (--INVALID-LINK--)

-

Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management | Asian Journal of Research in Biochemistry. (--INVALID-LINK--)

-

New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed. (--INVALID-LINK--)

-

Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed. (--INVALID-LINK--)

-

Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Publishing. (--INVALID-LINK--)

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC. (--INVALID-LINK--)

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. (--INVALID-LINK--)

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (--INVALID-LINK--)

-

Synthesis and antimicrobial activity of some new quinoxaline derivatives - Scholars Research Library. (--INVALID-LINK--)

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (--INVALID-LINK--)

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (--INVALID-LINK--)

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI. (--INVALID-LINK--)

-

Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (--INVALID-LINK--)

-

Application Notes and Protocols: Antimicrobial Activity of Substituted Quinoxalin-2-ols - Benchchem. (--INVALID-LINK--)

-

View of SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3-DIONE DERIVATIVES. (--INVALID-LINK--)

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (--INVALID-LINK--)

-

Overall structure‐activity relationship analysis of the quinoxaline derivatives. (--INVALID-LINK--)

-

Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - NIH. (--INVALID-LINK--)

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH. (--INVALID-LINK--)

-

Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives - MDPI. (--INVALID-LINK--)

-

Synthesis of 3,6,7-substituted-quinoxalin-2-ones for evaluation of antimicrobial and anticancer activity. Part 2 - PubMed. (--INVALID-LINK--)

-

Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed. (--INVALID-LINK--)

-

Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (--INVALID-LINK--)

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - MDPI. (--INVALID-LINK--)

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (--INVALID-LINK--)

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC. (--INVALID-LINK--)

-

Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed. (--INVALID-LINK--)

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (--INVALID-LINK--)

-

Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. (--INVALID-LINK--)

-

Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed. (--INVALID-LINK--)

-

Comparative Cytotoxicity of Quinoxaline Derivatives on Cancer Cell Lines: A Guide for Researchers - Benchchem. (--INVALID-LINK--)

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (--INVALID-LINK--)

-

Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. (--INVALID-LINK--)

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH. (--INVALID-LINK--)

-

Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. (--INVALID-LINK--)

References

- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 7-Chloro-2-quinoxalinone

This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize the molecular structure of 7-Chloro-2-quinoxalinone. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, the interpretation of spectral data, and the synergistic power of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in unequivocally confirming the identity and purity of this important heterocyclic compound.

Introduction: The Structural Significance of this compound

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents with applications as antimicrobial, anticancer, and kinase inhibitors.[1] this compound, a key intermediate and structural motif, possesses a unique electronic and steric profile due to the interplay between the electron-withdrawing chloro group and the lactam functionality within the pyrazine ring. Accurate and thorough spectroscopic characterization is therefore not merely a quality control step, but a foundational requirement for understanding its reactivity, metabolic fate, and potential as a building block in medicinal chemistry.

This guide will elucidate the structural details of this compound by systematically analyzing its signature responses to NMR, IR, and MS analysis.

Molecular Structure and Numbering

To facilitate a clear discussion of the spectroscopic data, the standard IUPAC numbering for the quinoxaline ring system is used. The chloro-substituent is at position 7, and the carbonyl group of the lactam is at position 2.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about the substitution pattern and electronic environment of each atom.

Expertise & Causality: Experimental Choices

The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal choice for this class of compounds due to its excellent solubilizing power for polar heterocycles and its ability to facilitate the observation of exchangeable protons, such as the N-H proton of the lactam. Tetramethylsilane (TMS) is used as the internal standard (0.0 ppm) for referencing chemical shifts.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons.

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale for Assignment |

| H1 (N-H) | broad singlet | ~12.2 | - | Lactam N-H proton, deshielded and often broad due to quadrupole effects and exchange. |

| H3 | singlet | ~8.0 | - | Proton on an sp² carbon adjacent to nitrogen in the pyrazine ring. |

| H8 | doublet | ~7.8 | d, J ≈ 8.5 Hz | Ortho to the electron-donating N1 atom. |

| H5 | doublet | ~7.4 | d, J ≈ 2.0 Hz | Ortho to the chloro group, shows only meta coupling to H6. |

| H6 | doublet of doublets | ~7.3 | dd, J ≈ 8.5, 2.0 Hz | Coupled to both ortho proton H8 and meta proton H5. |

Interpretation: The aromatic region of the spectrum is expected to show three distinct signals corresponding to H5, H6, and H8, confirming the trisubstituted nature of the benzene ring. The characteristic splitting pattern—a doublet of doublets for H6 coupled to H8 (ortho) and H5 (meta), and two doublets for H8 and H5—is a textbook example of this substitution pattern. The singlet for H3 confirms its isolated position on the pyrazine ring. The downfield, broad signal for the N-H proton is characteristic of a lactam and will disappear upon D₂O exchange, providing definitive confirmation of its assignment.

¹³C NMR Spectroscopy Analysis

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment.

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 (C=O) | ~154.5 | Carbonyl carbon of the lactam, significantly deshielded. |

| C3 | ~130.0 | sp² carbon in the pyrazine ring adjacent to two nitrogen atoms. |

| C8a | ~145.0 | Quaternary carbon at the ring junction, adjacent to N1. |

| C7 | ~135.0 | Carbon bearing the chloro group, deshielded by the inductive effect. |

| C6 | ~128.0 | Aromatic CH carbon. |

| C5 | ~117.0 | Aromatic CH carbon ortho to the chloro group. |

| C4a | ~126.0 | Quaternary carbon at the ring junction. |

| C8 | ~115.0 | Aromatic CH carbon ortho to the N1 atom. |

Interpretation: The spectrum is expected to show eight distinct carbon signals. The most downfield signal (~154.5 ppm) is unambiguously assigned to the carbonyl carbon (C2). The remaining quaternary carbons (C4a, C7, C8a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The chemical shifts of quinoxaline derivatives are well-documented, allowing for reliable assignment of the remaining aromatic carbons based on the electronic effects of the chloro and lactam functionalities.[2][3]

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

Expertise & Causality: Experimental Choices

The sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. This avoids solvent interference and provides a clear spectrum of the compound in its ground state.

Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200-3000 | N-H Stretch | Lactam | Broad absorption typical for hydrogen-bonded N-H groups. |

| ~1680 | C=O Stretch | Amide (Lactam) | Strong, sharp absorption characteristic of a cyclic amide carbonyl. This is a key diagnostic peak.[4] |

| 1610-1450 | C=C & C=N Stretches | Aromatic Ring | Multiple sharp bands corresponding to the vibrations of the quinoxaline core. |

| ~830 | C-H Bend | Aromatic | Out-of-plane bending for a 1,2,4-trisubstituted benzene ring. |

| ~750 | C-Cl Stretch | Aryl Halide | Absorption in the fingerprint region confirming the presence of the C-Cl bond. |

Interpretation: The IR spectrum provides a distinct fingerprint for this compound. The most informative peaks are the broad N-H stretch above 3000 cm⁻¹ and the very strong C=O stretch around 1680 cm⁻¹. The presence of these two bands is strong evidence for the quinoxalin-2-one core. The pattern of absorptions in the 1610-1450 cm⁻¹ region confirms the aromatic nature of the heterocyclic system.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern observed offers valuable clues that corroborate the proposed structure.

Expertise & Causality: Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding a strong signal for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition with high accuracy, which is crucial for distinguishing between compounds with the same nominal mass.

Expected Mass Spectrometry Data (ESI-HRMS)

| Ion | Calculated m/z | Elemental Formula | Rationale |

| [M]⁺ | 180.0090 | C₈H₅³⁵ClN₂O | Molecular ion with the ³⁵Cl isotope. |

| [M+2]⁺ | 182.0061 | C₈H₅³⁷ClN₂O | Molecular ion with the ³⁷Cl isotope. |

| [M+H]⁺ | 181.0163 | C₈H₆³⁵ClN₂O⁺ | Protonated molecule (³⁵Cl).[5] |

| [M+H+2]⁺ | 183.0134 | C₈H₆³⁷ClN₂O⁺ | Protonated molecule (³⁷Cl). |

Interpretation and Fragmentation: The most critical piece of data from the mass spectrum is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75%, ³⁷Cl: ~25%), the mass spectrum will exhibit a characteristic M/(M+2) isotopic pattern with a peak height ratio of approximately 3:1. This is a definitive indicator of the presence of a single chlorine atom in the molecule.

Common fragmentation pathways for quinoxalinones involve the loss of CO and subsequent ring rearrangements.

Caption: Primary fragmentation pathway for this compound.

Summary and Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive structural analysis of this compound. NMR spectroscopy elucidates the precise C-H framework and substitution pattern. IR spectroscopy confirms the presence of key functional groups, particularly the diagnostic lactam N-H and C=O moieties. Finally, high-resolution mass spectrometry provides the exact molecular formula and confirms the presence of a single chlorine atom through its characteristic isotopic signature. Together, these techniques offer an unambiguous and trustworthy confirmation of the molecule's identity and purity, a critical step for its application in research and development.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and DEPT spectra on a 500 MHz (or higher) NMR spectrometer at room temperature.

-

For D₂O exchange, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum.

IR Spectroscopy (ATR)

-

Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Record a background spectrum of the empty ATR unit.

-

Sample Analysis: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

-

Analyze the resulting spectrum to identify the [M+H]⁺ ion and its isotopic pattern, and calculate the elemental composition from the accurate mass measurement.

References

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. PubChemLite - 7-chloro-1,2-dihydroquinoxalin-2-one (C8H5ClN2O) [pubchemlite.lcsb.uni.lu]

Unlocking Therapeutic Potential: A Technical Guide to 7-Chloro-2-quinoxalinone Analogs as Modulators of Disease Pathways

Abstract

The quinoxalinone scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Among these, 7-chloro-2-quinoxalinone analogs have emerged as a particularly promising class of compounds with the potential to modulate key therapeutic targets implicated in cancer, neurodegenerative disorders, and viral infections. This technical guide provides an in-depth exploration of the primary therapeutic targets of these analogs, synthesizing current research to offer a detailed overview of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies required for their validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Quinoxalinone Core in Drug Discovery

Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring system, are of significant interest in pharmaceutical development due to their versatile biological activities.[1][2] The 2-quinoxalinone core, in particular, serves as a robust scaffold for the design of targeted therapies. The introduction of a chloro group at the 7-position can significantly influence the electronic properties and binding affinities of these molecules, often enhancing their potency and selectivity for specific biological targets.[3] This guide will dissect the therapeutic landscape of this compound analogs, focusing on three primary areas of investigation: oncology, neuroprotection, and virology.

Anticancer Applications: Targeting Key Oncogenic Pathways

The proliferation of cancer cells is often driven by the dysregulation of signaling pathways that control cell growth, survival, and differentiation. This compound analogs have demonstrated significant potential as anticancer agents by targeting several key proteins within these pathways.[3][4][5]

Protein Kinase Inhibition: A Prominent Anticancer Strategy

Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. Quinoxaline derivatives have been identified as potent ATP-competitive inhibitors of various protein kinases.[3][6]

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are overexpressed in a variety of hematologic and solid tumors, where they promote cell survival and proliferation.[7] Quinoxaline-based compounds have been developed as potent dual inhibitors of Pim-1 and Pim-2.[7][8]

-

Mechanism of Action: These analogs typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates involved in cell cycle progression and apoptosis. The unique hinge region of Pim kinases, which lacks a canonical hydrogen-bond donor, can be exploited for selective inhibition.[9]

-

Structure-Activity Relationship (SAR): SAR studies have shown that substitutions on the quinoxalinone core can significantly impact potency and selectivity. Halogenated substituents at the 6 or 7-position can enhance hydrophobic interactions within the hinge region of the ATP binding site.[7]

EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various solid tumors.[10] Quinoxalinone derivatives have been investigated as inhibitors of both wild-type and mutant forms of EGFR.[11][12]

-

Mechanism of Action: Similar to other tyrosine kinase inhibitors, these compounds compete with ATP for binding to the catalytic domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades that promote cell proliferation.[10][11] Quinoxalinone-based inhibitors have shown the ability to interact with key residues in the ATP binding pocket, including M793 at the hinge region.[12]

-

SAR Insights: The quinoxaline scaffold serves as a bioisostere for the quinazoline core found in established EGFR inhibitors like gefitinib and erlotinib.[11] Modifications at various positions of the quinoxalinone ring can be explored to optimize binding affinity and selectivity.

Diagram: General Mechanism of Action for Quinoxalinone-based Kinase Inhibitors

Caption: Competitive inhibition of protein kinases by this compound analogs.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is associated with the silencing of tumor suppressor genes in cancer.

-

Mechanism of Action: Quinoxaline-based HDAC inhibitors are designed to chelate the zinc ion in the active site of the enzyme, thereby blocking its deacetylase activity. This leads to the accumulation of acetylated histones, reactivation of tumor suppressor gene expression, and ultimately, cell cycle arrest and apoptosis.[13][14]

-

SAR Insights: The design of these inhibitors typically incorporates a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The quinoxalinone scaffold can serve as a rigid and versatile cap group.[1][15]

Table 1: Representative this compound Analogs and their Anticancer Activity

| Compound Class | Target | Example Analog | IC50 | Cancer Cell Line | Reference |

| Quinoxaline-2-carboxylic acid | Pim-1/2 | Halogenated derivatives | Submicromolar | MV4-11 (AML) | [7][8] |

| Quinoxalinone | EGFR (mutant) | CPD4 | 3.04 ± 1.24 nM | H1975 (NSCLC) | [12] |

| Quinoxalinone-based hydroxamic acid | HDAC1, 4, 6 | Compound 6c | 1.76, 1.39, 3.46 µM | HepG-2, HuH-7 | [13][14] |

Neuroprotection: Targeting Excitotoxicity through AMPA Receptor Antagonism

Excitotoxicity, a pathological process by which neurons are damaged and killed by excessive stimulation by neurotransmitters like glutamate, is a key contributor to the neuronal loss observed in neurodegenerative diseases. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a major subtype of ionotropic glutamate receptors, is a primary target for mitigating excitotoxicity.[16]

-

Mechanism of Action: this compound analogs, particularly those with a dione substitution, act as competitive antagonists at the glutamate binding site of the AMPA receptor. By blocking the binding of glutamate, these compounds prevent the excessive influx of cations (Na+ and Ca2+) that triggers neurotoxic cascades.[16][17]

-

SAR Insights: The quinoxaline-2,3-dione scaffold is a classic pharmacophore for AMPA receptor antagonism.[16] Substitutions at the 7-position with electron-withdrawing groups like chlorine can enhance binding affinity. Further modifications at other positions of the quinoxalinone ring can modulate selectivity and pharmacokinetic properties.[18][19]

Diagram: AMPA Receptor Antagonism Workflow

Caption: Competitive antagonism of AMPA receptors by this compound analogs.

Antiviral Potential: A Broad-Spectrum Approach

The emergence of novel viral pathogens necessitates the development of broad-spectrum antiviral agents. Quinoxaline and its derivatives have demonstrated promising antiviral activity against a range of viruses, including coronaviruses.[12][20][21]

-

Mechanism of Action: The antiviral mechanisms of quinoxaline derivatives are diverse and can involve the inhibition of various stages of the viral life cycle. For coronaviruses, some quinoline analogs have been shown to interfere with viral entry at a post-attachment stage and inhibit viral RNA synthesis.[22] The precise mechanisms for this compound analogs are still under investigation but are likely to involve the inhibition of key viral enzymes or host-cell factors required for viral replication.[23]

-

SAR Insights: The planar structure of the quinoxaline ring allows for intercalation into nucleic acids or binding to the active sites of viral enzymes. The 7-chloro substitution may enhance these interactions. Further SAR studies are needed to optimize the antiviral potency and selectivity of this class of compounds.[12]

Experimental Protocols for Target Validation

The validation of the therapeutic targets of this compound analogs requires a combination of in vitro biochemical and cell-based assays.

Protein Kinase Inhibition Assays

-

Biochemical Kinase Assay (e.g., for Pim-1 or EGFR):

-

Reagents: Recombinant kinase, peptide substrate, ATP, this compound analog, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. In a 96-well plate, add the kinase and the test compound at various concentrations. b. Initiate the kinase reaction by adding the substrate and ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced using a luminometer.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[24][25]

-

-

Cell-Based Phosphorylation Assay (e.g., for EGFR):

-

Cell Line: Use a cancer cell line that overexpresses the target kinase (e.g., A431 for EGFR).[7][9]

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with the this compound analog at various concentrations for a specified time. c. Lyse the cells and perform an ELISA or Western blot to detect the phosphorylation status of the target kinase or its downstream substrates.

-

Data Analysis: Determine the concentration of the compound that inhibits phosphorylation by 50%.[7]

-

AMPA Receptor Antagonist Assays

-

Radioligand Binding Assay:

-

Reagents: Rat brain membranes, a radiolabeled AMPA receptor agonist (e.g., [3H]AMPA), and the this compound analog.

-

Procedure: a. Incubate the brain membranes with the radioligand and varying concentrations of the test compound. b. Separate the bound and free radioligand by rapid filtration. c. Measure the radioactivity of the filter to determine the amount of bound radioligand.

-

Data Analysis: Calculate the Ki value, which represents the binding affinity of the antagonist.[26]

-

-

Electrophysiology (Whole-Cell Patch-Clamp):

-

Cell Line: Use HEK293 cells transiently transfected with the desired AMPA receptor subunits.

-

Procedure: a. Obtain a whole-cell patch-clamp recording from a transfected cell. b. Apply an AMPA receptor agonist (e.g., glutamate) to elicit an inward current. c. Co-apply the this compound analog with the agonist at varying concentrations.

-

Data Analysis: Measure the reduction in the agonist-induced current and calculate the IC50 value.[26]

-

In Vitro Antiviral Assays

-

Cytopathic Effect (CPE) Inhibition Assay:

-

Cell Line and Virus: Use a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) and the target virus.[27]

-

Procedure: a. Seed the cells in a 96-well plate. b. Pre-treat the cells with the this compound analog at various concentrations. c. Infect the cells with the virus. d. Incubate for a period sufficient for the virus to cause a visible CPE (e.g., 3-5 days). e. Stain the cells with a dye (e.g., crystal violet) and quantify the cell viability.

-

Data Analysis: Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.[11][28]

-

-

Plaque Reduction Assay:

-

Procedure: a. Follow a similar procedure to the CPE assay, but after infection, overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells. b. After incubation, fix and stain the cells to visualize the plaques (zones of cell death). c. Count the number of plaques at each compound concentration.

-

Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50%.[11][29]

-

Conclusion and Future Directions

This compound analogs represent a versatile and promising scaffold for the development of novel therapeutics. Their ability to interact with a diverse range of biological targets, including protein kinases, HDACs, and AMPA receptors, underscores their potential in oncology and neuroprotection. Furthermore, their emerging antiviral properties warrant further investigation in the context of infectious diseases.

Future research should focus on optimizing the potency and selectivity of these analogs through systematic SAR studies, with a particular emphasis on the role of the 7-chloro substituent. The development of more targeted delivery systems could also enhance their therapeutic efficacy while minimizing off-target effects. The comprehensive experimental framework outlined in this guide provides a solid foundation for the continued exploration and validation of this compound analogs as next-generation therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. svarlifescience.com [svarlifescience.com]

- 11. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Histone Deacetylase 3 (HDAC3) Inhibitor Screening Kit 100 assays in 96 well plates | Sigma-Aldrich [sigmaaldrich.com]

- 16. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Challenges Based on Antiplasmodial and Antiviral Activities of 7-Chloro-4-aminoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. benchchem.com [benchchem.com]

- 27. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. journals.asm.org [journals.asm.org]

- 29. Antiviral Activity Against SARS‑CoV‑2 Variants Using in Silico and in Vitro Approaches [jmicrobiol.or.kr]

Strategic In Vitro Screening of 7-Chloro-2-quinoxalinone Derivatives: A Roadmap from Hit Discovery to Mechanistic Insight

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the in vitro evaluation of 7-chloro-2-quinoxalinone derivatives. Quinoxaline and its analogues have garnered significant interest from medicinal chemists due to a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The quinoxalinone core, in particular, serves as a privileged scaffold in drug discovery.[3] This document moves beyond a simple recitation of protocols; it offers a strategic, field-proven approach to systematically characterize this chemical series, emphasizing the rationale behind experimental choices to build a robust data package for lead candidate selection.

Our philosophy is rooted in a tiered screening cascade, an efficient methodology that progresses from broad phenotypic assessments to specific, target-based assays. This strategy allows for the early identification of potent compounds while simultaneously building an understanding of their mechanism of action.

Chapter 1: The Screening Cascade: A Strategic Overview

A successful screening campaign requires a logical and resource-efficient workflow. A tiered approach, or "screening cascade," is paramount. This involves using high-throughput, cost-effective primary assays to screen a library of compounds and identify initial "hits." These hits are then subjected to more complex, lower-throughput secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and evaluate selectivity.

The initial step in any screening endeavor is meticulous compound management. Ensuring the purity, solubility, and stability of the this compound derivatives is critical for data integrity. Stock solutions should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored under conditions that prevent degradation. All subsequent dilutions into aqueous assay buffers must be carefully validated to avoid compound precipitation.

Below is a conceptual diagram of a typical screening cascade for novel chemical entities like the this compound series.

Caption: A generalized in vitro screening cascade.

Chapter 2: Primary Screening I: Antiproliferative & Cytotoxicity Assays

The initial evaluation of novel compounds often begins with assessing their impact on cell viability and proliferation, particularly for oncology applications.[5] Quinoxaline derivatives have demonstrated notable antiproliferative activity, making this a logical starting point.[3][6]

Two robust and widely adopted colorimetric methods are the MTT and Sulforhodamine B (SRB) assays. While both are suitable, the SRB assay is often recommended for its reliability.[7]

Core Principle: What Are We Measuring?

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[8] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced, measured spectrophotometrically after solubilization, is proportional to the number of metabolically active (living) cells.

-

SRB (Sulforhodamine B) Assay: This assay is based on the quantification of total cellular protein content.[5] SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye, measured after extraction, is proportional to the total cell mass.[5]

Experimental Workflow: Cytotoxicity Assay

The following diagram outlines the critical steps common to both MTT and SRB assays.

Caption: General workflow for MTT or SRB cytotoxicity assays.

Detailed Protocol: MTT Cell Viability Assay[9]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a 2X working stock of each this compound derivative by serially diluting in culture medium from a 100X DMSO stock. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Treatment: Remove the seeding medium and add 100 µL of the 2X compound dilutions to the appropriate wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Antiproliferative Activity

Results should be summarized in a table for clear comparison of potency across different cell lines.

| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| CQ-001 | 5.2 ± 0.4 | 8.1 ± 0.7 | 3.5 ± 0.3 |

| CQ-002 | > 50 | > 50 | > 50 |

| CQ-003 | 1.1 ± 0.2 | 2.3 ± 0.3 | 0.9 ± 0.1 |

| Doxorubicin | 0.2 ± 0.05 | 0.3 ± 0.06 | 0.15 ± 0.04 |

Chapter 3: Primary Screening II: Antimicrobial Susceptibility Testing

The quinoxaline scaffold is well-established as a source of potent antimicrobial agents.[1][2] Therefore, a parallel primary screen to assess antibacterial and antifungal activity is a highly justified strategy. The gold standard for determining a compound's antimicrobial potency is the broth microdilution method, which establishes the Minimum Inhibitory Concentration (MIC).[9][10]

Core Principle: What is the MIC?

The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[11] This is a quantitative measure of a compound's potency.

Detailed Protocol: Broth Microdilution MIC Assay[11][12]

-

Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to match a 0.5 McFarland standard, then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the broth medium. A typical concentration range is 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Controls: Include a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control (a known antibiotic like Ciprofloxacin or Gentamicin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

-

MIC Determination: The MIC is determined by visual inspection as the lowest compound concentration in which no turbidity (i.e., no visible growth) is observed. This can be aided by using a growth indicator dye like resazurin.

Data Presentation: Antimicrobial Activity

MIC values are typically presented in a tabular format.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| CQ-001 | 16 | 64 | >128 |

| CQ-002 | >128 | >128 | >128 |

| CQ-003 | 4 | 8 | 32 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

Chapter 4: Mechanistic Screening: Kinase Inhibition Assays

For hits identified in the antiproliferative screen, the next logical step is to investigate a potential mechanism of action. Dysregulation of protein kinase activity is a hallmark of many cancers, and kinases are a major class of therapeutic targets.[12] Given that many heterocyclic compounds, including quinoxalines, function as kinase inhibitors, this is a high-priority target class to investigate.[13]

Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are a robust, high-throughput method for quantifying kinase activity and inhibition.[14]

Core Principle: Quantifying Kinase Activity

Kinases catalyze the transfer of a phosphate group from ATP to a substrate. In this process, ATP is converted to ADP. The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction.[12] The amount of ADP is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced. The assay generates a luminescent signal that is proportional to the ADP concentration.[14]

Diagram of the ADP-Glo™ Assay Principle

Caption: Principle of the luminescence-based ADP-Glo™ kinase assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay[13]

-

Reagent Preparation: Prepare a reaction mixture containing the target kinase (e.g., EGFR, BRAF), its specific peptide substrate, and ATP in a kinase assay buffer. The optimal concentrations for each component must be empirically determined.

-

Compound Plating: In a 96-well or 384-well plate, add a small volume (e.g., 2.5 µL) of serially diluted this compound derivative or a DMSO control.

-

Kinase Addition: Add the kinase to each well and incubate for ~10 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.

-

ADP Detection (Part 1): Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

ADP Detection (Part 2): Add Kinase Detection Reagent, which converts the ADP generated in the first step back to ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to kinase activity. Calculate percent inhibition relative to DMSO controls and plot against the logarithm of inhibitor concentration to determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile

Screening against a panel of kinases is essential to determine both potency and selectivity.

| Compound ID | EGFR IC₅₀ (nM) | BRAF IC₅₀ (nM) | SRC IC₅₀ (nM) |

| CQ-003 | 15 ± 3 | >10,000 | 250 ± 25 |

| Staurosporine | 5 ± 1 | 10 ± 2 | 2 ± 0.5 |

Chapter 5: The Imperative of Self-Validating Protocols

Every protocol described herein must be conducted as a self-validating system. This trustworthiness is achieved through the rigorous use of controls.

-

Negative/Vehicle Control (e.g., 0.5% DMSO): Defines the baseline of 0% inhibition and 100% viability/growth.

-

Positive Control (e.g., Doxorubicin, Ciprofloxacin, Staurosporine): A compound with known activity in the assay. This confirms that the assay system is responsive and performing as expected.[12]

-

Assay-Specific Controls: For cytotoxicity assays, it is crucial to run a parallel plate with test compounds in the absence of cells to check for direct interference with the assay reagents (e.g., direct reduction of MTT).[15] For kinase assays, a "no kinase" control ensures the signal is enzyme-dependent.

For high-throughput screens, statistical validation using metrics like the Z'-factor is essential to confirm the assay's robustness and suitability for screening large libraries.

Conclusion

This guide outlines a strategic, multi-pronged approach to the in vitro characterization of this compound derivatives. By integrating antiproliferative, antimicrobial, and mechanistic kinase assays into a logical cascade, researchers can efficiently identify lead compounds and build a comprehensive understanding of their biological activity profile. The emphasis on robust, well-controlled experimental design ensures the generation of high-quality, reliable data, which is the essential foundation for advancing any compound toward further preclinical and clinical development.

References

- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 5. scirp.org [scirp.org]

- 6. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. apec.org [apec.org]

- 11. integra-biosciences.com [integra-biosciences.com]

- 12. benchchem.com [benchchem.com]